molecular formula C14H18N4O2 B2539766 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide CAS No. 2097889-12-6

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B2539766
CAS RN: 2097889-12-6
M. Wt: 274.324
InChI Key: MQVBVTZRMWUDMB-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide, also known as TEA, is a chemical compound that has been extensively studied for its potential use in scientific research. TEA is a member of the triazole family of compounds, which have been shown to have a variety of biological activities. In

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide involve intricate processes that yield compounds with potential biological activities. For instance, the synthesis of novel triazole derivatives and their antimicrobial activities were investigated, showcasing the methodological advancements in creating compounds with enhanced bioactivity (Altıntop et al., 2011). Similarly, the modification of acetamide derivatives to explore their PI3K inhibitory potential indicates the therapeutic applications of these compounds in cancer research (Wang et al., 2015).

Biological Evaluation

The biological evaluation of acetamide derivatives and their analogs highlights their potential in medicinal chemistry, especially as antimicrobial and anticancer agents. For example, novel dipeptide derivatives attached to a triazole-pyridine moiety were synthesized and evaluated for their antimicrobial activity, demonstrating the diverse therapeutic applications of these compounds (Abdel-Ghany et al., 2013). Furthermore, the investigation of novel imines and thiazolidinones for their antimicrobial evaluation underscores the significance of these compounds in addressing microbial resistance (Fuloria et al., 2009).

Pharmacological Assessment

Pharmacological assessments of related compounds elucidate their therapeutic potential, particularly in the context of anticancer, anti-inflammatory, and analgesic activities. The Leuckart synthesis and pharmacological assessment of novel acetamide derivatives reveal their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, indicating the broad spectrum of their medicinal applications (Rani et al., 2016).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(triazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-2-20-13-5-3-12(4-6-13)11-14(19)15-9-10-18-16-7-8-17-18/h3-8H,2,9-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVBVTZRMWUDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide

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